Nordamnacanthal vs. Damnacanthal Potency in T-Lymphoblastic Leukemia (CEM-SS) Cells
In a direct head-to-head study on CEM-SS T-lymphoblastic leukemia cells, nordamnacanthal demonstrated significantly higher cytotoxicity (IC50 = 1.7 μg/mL) compared to damnacanthal (IC50 = 10 μg/mL) [1]. This potency advantage is mechanistically linked to nordamnacanthal's capacity to induce apoptosis independently of ongoing transcription [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.7 μg/mL |
| Comparator Or Baseline | Damnacanthal: 10 μg/mL |
| Quantified Difference | Nordamnacanthal is ~5.9x more potent |
| Conditions | CEM-SS cells, MTT assay |
Why This Matters
For programs targeting T-cell leukemia, nordamnacanthal offers a ~6-fold potency advantage over its closest analog, making it the compound of choice for initial screening in this specific indication.
- [1] Latifah SY, Gopalsamy B, Abdul Rahim R, Manaf Ali A, Haji Lajis N. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Molecules. 2021;26(6):1554. doi:10.3390/molecules26061554 View Source
